Glutarylleucine

Vue d'ensemble

Description

Glutarylleucine is a bioactive chemical . It’s also known as Glutaryl-L-leucine . It’s involved in a post-translational modification process known as glutarylation . This process plays a regulatory role in a variety of physiological and biological processes .

Synthesis Analysis

Glutarylation is a post-translational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain. The glutamyl side chain then elongates through the addition of successive addition of glutamate residues to the α-carboxyl group of the preceding glutamate .

Chemical Reactions Analysis

Glutarylleucine is involved in the process of glutarylation, a post-translational modification. This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . γ-Glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

Applications De Recherche Scientifique

Cardio-Metabolic Risks

Gamma-Glu-Leu has been extensively reported to be associated with the risk of cardio-metabolic diseases, such as obesity, metabolic syndrome, and type 2 diabetes . A study aimed to explore the causal-effect relationships between Gamma-Glu-Leu and metabolic risk .

Inflammation and Oxidative Stress

Gamma-glutamyl dipeptides, including Gamma-Glu-Leu, are bioactive peptides involved in inflammation and oxidative stress . They play a crucial role in the body’s response to injury and infection.

Glucose Regulation

Gamma-Glu-Leu is involved in glucose regulation . This makes it an important compound in the study of diabetes and other metabolic disorders.

Glutathione Synthesis

L-γ-Glutamyl-L-cysteinyl-glycine, commonly referred to as glutathione (GSH), plays essential roles in animal life . Gamma-Glu-Leu is involved in the synthesis of glutathione , which is a prominent function of GSH.

Enzyme Function

Glutathione, which involves Gamma-Glu-Leu in its synthesis, is known for its conjugation and electron donation to enzymes such as glutathione peroxidase (GPX) . This highlights the importance of Gamma-Glu-Leu in enzyme function and regulation.

Intercellular Messaging

The identification of γ-glutamyl peptides, such as glutathione, as allosteric modulators of calcium-sensing receptors (CaSRs) could provide insights into the significance of the preservation of γ-glutamyl peptides . It is conceivable that GGT could generate a new class of intercellular messaging molecules in response to extracellular microenvironments .

Orientations Futures

The future directions in the study of Glutarylleucine could involve the development of computational methods for identifying Kglu sites in protein sequences . Such methods could be useful for the identification of new Kglu sites in the future . Additionally, the progress made using proteomic approaches for large-scale detection of polyglutamylated peptides, including biology and analysis, could also be a future direction .

Mécanisme D'action

Target of Action

Glutarylleucine is a bioactive chemical . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known that Glutarylleucine is a dipeptide composed of gamma-glutamate and leucine , and it is a proteolytic breakdown product of larger proteins . .

Biochemical Pathways

Glutathione is a critical antioxidant molecule in cells, and its metabolism involves several enzymes, including gamma-glutamylcysteine synthetase and glutathione synthetase . .

Result of Action

It is known that Glutarylleucine is a bioactive chemical , but the specific molecular and cellular effects of its action require further investigation.

Propriétés

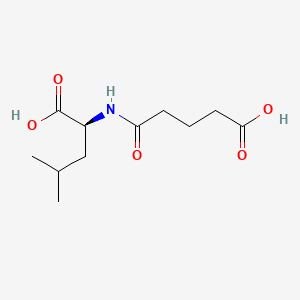

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutarylleucine | |

CAS RN |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

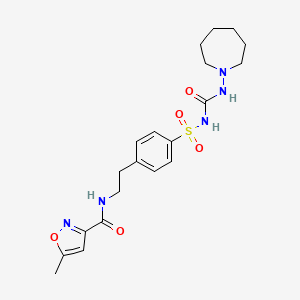

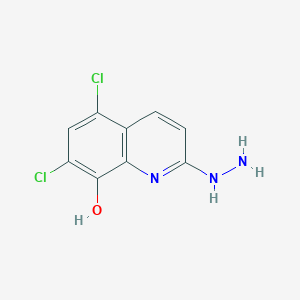

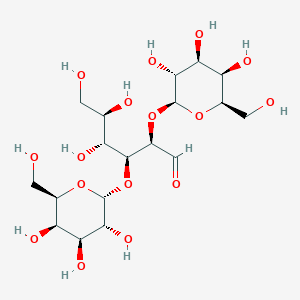

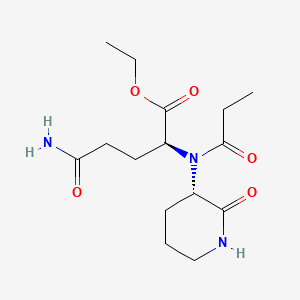

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)